molecular formula C19H17N3O4S B2514309 (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide CAS No. 873307-15-4

(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide

Cat. No.: B2514309
CAS No.: 873307-15-4
M. Wt: 383.42
InChI Key: RQUZPQSJKAUTFF-KPKJPENVSA-N
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Description

(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide is a complex organic compound that features a combination of oxazole and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide typically involves multiple steps. One common method includes the preparation of the oxazole ring through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The sulfonamide group can be introduced via a reaction between an amine and a sulfonyl chloride. The final step involves the formation of the enamide linkage through a condensation reaction between an amine and an acyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of flow reactors allows for better control over reaction conditions, leading to higher purity and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized oxazoles, reduced amines, and substituted sulfonamides, depending on the specific reaction conditions employed .

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), thereby interfering with the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication.

Properties

IUPAC Name

(E)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-14-13-18(21-26-14)22-27(24,25)17-10-8-16(9-11-17)20-19(23)12-7-15-5-3-2-4-6-15/h2-13H,1H3,(H,20,23)(H,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUZPQSJKAUTFF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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